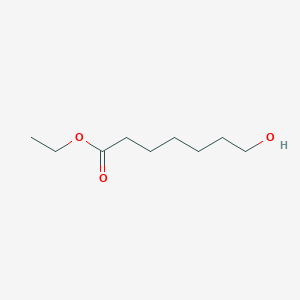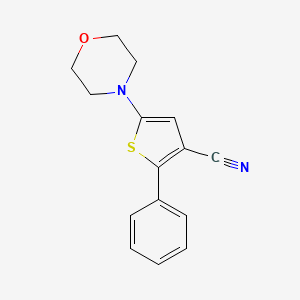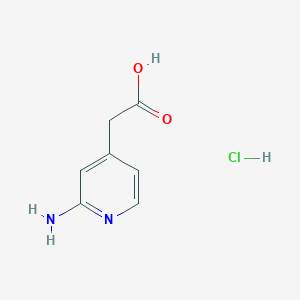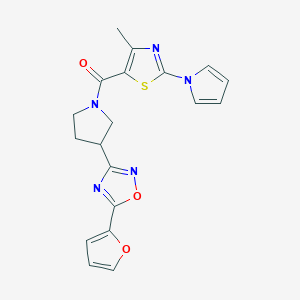![molecular formula C18H16Cl2N2O2S B2628666 (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005952-04-4](/img/structure/B2628666.png)
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the thiazole family of compounds, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Agrochemicals and Pesticides
Thiazole derivatives have gained attention in agrochemical research due to their potential as insecticides, fungicides, and herbicides. The compound’s structure could be modified to enhance its pesticidal activity, contributing to sustainable crop protection .
Pharmaceutical Applications
a. Antimicrobial Activity: Thiazoles have demonstrated antimicrobial properties. While specific studies on this compound are scarce, its thiazole moiety suggests potential antibacterial and antifungal effects. Further investigations are warranted to explore its efficacy against specific pathogens .
b. Antiretroviral Activity: The compound’s structure resembles ritonavir, an antiretroviral drug used in HIV/AIDS treatment. Investigating its potential as an antiretroviral agent could be valuable .
c. Anticancer Properties: Thiazoles, including related compounds, exhibit anticancer activity. Research into this compound’s effects on cancer cell lines and potential mechanisms could provide insights for drug development .
d. Anti-Inflammatory and Antioxidant Effects: Thiazoles have been associated with anti-inflammatory and antioxidant activities. Exploring these aspects may reveal therapeutic applications .
e. Antidiabetic Potential: Given the prevalence of diabetes, compounds with antidiabetic properties are of interest. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be worthwhile .
f. Hepatoprotective Activity: Thiazoles have shown hepatoprotective effects. Assessing this compound’s impact on liver health could contribute to drug discovery .
Industrial and Photographic Sensitizers
Thiazoles find applications as sensitizers in industrial processes and photography. Their ability to enhance chemical reactions or light sensitivity makes them valuable in these contexts .
Natural Product Synthesis
Thiazole-containing compounds are structural features in natural products like vitamin B and penicillin. Investigating the compound’s role in biosynthesis pathways could yield insights into natural product chemistry .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to have anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may interfere with the growth and survival of this bacterium.
Propriétés
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-2-24-10-9-22-15-5-3-4-6-16(15)25-18(22)21-17(23)13-8-7-12(19)11-14(13)20/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOPBMBNOSZHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628583.png)
![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)




![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)
![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2628603.png)

